Zolpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

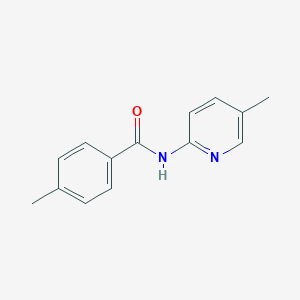

4-methyl-N-(5-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFFPKCKCRTTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188466 | |

| Record name | Zolpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349122-64-1 | |

| Record name | Zolpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349122641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4110Y27I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zolpidem

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Zolpidem, a widely prescribed hypnotic agent for the short-term treatment of insomnia. The document details common synthetic methodologies, extensive characterization protocols, and an overview of its mechanism of action, presented with clarity for researchers, scientists, and professionals in drug development.

Introduction to Zolpidem

Zolpidem, sold under brand names like Ambien, is a non-benzodiazepine hypnotic that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedation.[1][2] Chemically, it is N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide.[1][3] Its selective binding to a specific subtype of the GABA-A receptor is responsible for its hypnotic properties.[4]

Synthesis of Zolpidem

Several synthetic routes for Zolpidem have been developed, with many starting from the precursor 4-methylacetophenone. A common and industrially viable synthesis involves a multi-step process, which has been modified to improve overall yield and reduce the number of steps.

A notable synthetic approach involves the bromination of 4-methylacetophenone, followed by condensation with 2-amino-5-methylpyridine to form an imidazopyridine intermediate. This intermediate then undergoes further reactions to yield Zolpidem. An alternative efficient method utilizes a microwave-assisted three-step synthesis, which significantly reduces reaction times and improves yields.

Experimental Protocol: A Scalable Four-Stage Synthesis of Zolpidem

This protocol outlines a modified and scalable four-stage process for Zolpidem synthesis, improving the overall yield from 40% to 66%.

Stage 1: Synthesis of 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

-

To a solution of 4-methylacetophenone in methanol, add a catalytic amount of aluminum chloride.

-

Slowly add bromine to the mixture while maintaining a low temperature.

-

After the reaction is complete, the resulting bromo-derivative is not isolated but directly reacted with 2-amino-5-methylpyridine in the presence of an aqueous sodium carbonate solution.

-

The product, an imidazopyridine derivative, is then isolated.

Stage 2: Mannich Reaction

-

The imidazopyridine derivative from Stage 1 is dissolved in acetic acid.

-

Formalin and an aqueous solution of dimethylamine are added to the mixture.

-

The reaction proceeds at room temperature to yield the N,N-dimethylamino imidazopyridine derivative.

Stage 3: Formation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid

-

The product from Stage 2 is reacted with pre-cooled methyl iodide in acetone to form a quaternary iodide salt.

-

This salt is then reacted with sodium cyanide, followed by alkaline hydrolysis to yield the pyridine acetic acid compound.

Stage 4: Amidation to Zolpidem

-

The pyridine acetic acid derivative is reacted with phosphorus pentachloride in dichloromethane to form the acid chloride.

-

The resulting acid chloride is then amidated with anhydrous dimethylamine.

-

The reaction mixture is washed with aqueous sodium hydroxide to remove acidic impurities.

-

The crude Zolpidem is isolated and can be purified by in-situ recrystallization to achieve a purity of over 99.9% by HPLC.

Caption: Synthetic pathway of Zolpidem from 4-methylacetophenone.

Characterization of Zolpidem

The characterization of Zolpidem is crucial for confirming its identity, purity, and quantifying its presence in various matrices. A combination of chromatographic and spectroscopic techniques is typically employed.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the determination of Zolpidem and its degradation products in pharmaceutical dosage forms.

Experimental Protocol: HPLC Analysis of Zolpidem

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A monolithic C18 column (100 mm x 3.9 mm) or a Symmetry XTerra C18 column (4.6 x 150mm, 5 µm) can be used.

-

Mobile Phase:

-

Isocratic mode with acetonitrile and 0.01 M sodium dihydrogen phosphate (NaH2PO4) buffer (pH 7.0) in a 35:65 (v/v) ratio.

-

Alternatively, an ammonium acetate buffer (pH 5.0) and methanol in a 30:70 (v/v) ratio can be used.

-

-

Flow Rate: 2.5 mL/min or 0.8 mL/min depending on the chosen method.

-

Detection: UV detection at 245 nm or 243 nm.

-

Internal Standard: Diazepam can be used as an internal standard.

| Parameter | Value | Reference |

| Retention Time | 2.14 min | |

| Linearity Range | 0.12 - 5 µg/mL | |

| Limit of Quantitation (LOQ) | 0.12 µg/mL | |

| Limit of Detection (LOD) | 0.04 µg/mL | |

| Recovery | 97 - 101% |

Table 1: Quantitative data for HPLC analysis of Zolpidem.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of Zolpidem and its metabolites in biological samples like urine and plasma.

Experimental Protocol: LC-MS/MS Analysis of Zolpidem

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (MS/MS).

-

Column: A Zorbax SB-C18 column (100 mm × 2.1 mm i.d., 3.5 µm).

-

Mobile Phase: A gradient of water and acetonitrile containing 2mM ammonium trifluoroacetate and 0.2% acetic acid.

-

Sample Preparation: Urine samples can be prepared by mixing with an internal standard solution and centrifugation, followed by direct injection.

-

Detection: Mass spectrometry with monitoring of specific transitions for Zolpidem and its metabolites.

| Analyte | Concentration Range (ng/mL) | Reference |

| Zolpidem | 0.5 - 20 | |

| Zolpidem phenyl-4-carboxylic acid | 5.0 - 200 |

Table 2: Linearity ranges for LC-MS/MS analysis of Zolpidem and its metabolite.

| Parameter | m/z | Reference |

| Zolpidem [M+H]⁺ | 308.1757 |

Table 3: Mass-to-charge ratio for Zolpidem.

3.3. Spectroscopic Characterization

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure of Zolpidem.

3.3.1. Infrared (IR) Spectroscopy

The FT-IR spectrum of Zolpidem shows characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=O (amide) | 1637 - 1659 | |

| C-N stretching | 1248 - 1384 | |

| C-H (methyl) asymmetric deformation | 1426 | |

| C-H (methyl) symmetric bending | 1361 - 1385 | |

| C=C (aromatic) | 1200 - 1650 |

Table 4: Characteristic IR absorption bands for Zolpidem.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the Zolpidem molecule.

| Proton | Chemical Shift (δ, ppm) | Reference |

| CH (aromatic) | 7.02 - 7.90 | |

| CH₂ | 4.01 | |

| N-CH₃ | 2.91, 2.94 | |

| Ar-CH₃ | 2.31 |

Table 5: ¹H NMR chemical shifts for Zolpidem in CDCl₃.

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O (amide) | 168.1 | |

| C (aromatic/imidazo) | 114.1 - 144.3 | |

| N-CH₃ | 35.9, 37.5 | |

| CH₂ | 30.1 | |

| Ar-CH₃ | 18.5 |

Table 6: ¹³C NMR chemical shifts for Zolpidem in CDCl₃.

Caption: Workflow for the characterization of Zolpidem.

Mechanism of Action

Zolpidem exerts its sedative effects by modulating the activity of GABA-A receptors in the central nervous system. It selectively binds to the benzodiazepine (BZ) site on GABA-A receptors, particularly those containing the α1 subunit. This binding enhances the inhibitory effects of GABA, leading to an increased frequency of chloride channel opening. The influx of chloride ions hyperpolarizes the neuron, making it less excitable and resulting in sedation.

Caption: Signaling pathway for Zolpidem's mechanism of action.

References

Preliminary biological activity screening of Zolpyridine

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Zolpidem

Abstract

Zolpidem, an imidazopyridine derivative, is a widely prescribed non-benzodiazepine hypnotic agent for the short-term treatment of insomnia. Its therapeutic effect is primarily attributed to its activity as a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. Unlike traditional benzodiazepines, Zolpidem exhibits a preferential binding affinity for GABA-A receptor subtypes containing the α1 subunit, which is thought to mediate its potent sedative-hypnotic effects while producing weaker anxiolytic, myorelaxant, and anticonvulsant properties.[1] This guide provides a comprehensive overview of the key biological activities of Zolpidem, detailing the experimental protocols for its preliminary screening and presenting quantitative data from various in vitro and in vivo assays. The focus is on its primary pharmacodynamics, in vivo pharmacological effects, metabolic profile, and other potential biological activities.

Primary Pharmacodynamics: GABA-A Receptor Modulation

Zolpidem's primary mechanism of action involves enhancing the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[2] It binds to the benzodiazepine (BZ) site on the GABA-A receptor, an interface between the α and γ subunits, and allosterically increases the receptor's affinity for GABA.[3] This potentiation leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[2][4]

Zolpidem-GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of Zolpidem's action at the GABA-A receptor.

Caption: Zolpidem enhances GABAergic inhibition via the GABA-A receptor.

Receptor Binding Affinity

Zolpidem's pharmacological profile is defined by its high affinity for GABA-A receptors containing the α1 subunit, intermediate affinity for α2- and α3-containing receptors, and negligible affinity for those with the α5 subunit. This selectivity is believed to underlie its potent hypnotic effects with less pronounced anxiolytic and myorelaxant activities compared to non-selective benzodiazepines.

| Receptor Subtype Composition | Binding Affinity (Ki) | Reference |

| α1β2γ2, α1β3γ2 | ~20 nM | |

| α2β1γ2, α3β1γ2 | ~400 nM | |

| α5β3γ2, α5β2γ2 | ≥5000 nM |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of Zolpidem for different GABA-A receptor subtypes.

Objective: To quantify the inhibition constant (Ki) of Zolpidem at recombinant human GABA-A receptor subtypes.

Materials:

-

Cell membranes from HEK293 or similar cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (a BZ-site antagonist).

-

Zolpidem stock solution and serial dilutions.

-

Non-specific binding control: Diazepam or Flumazenil at a high concentration (e.g., 10 µM).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter and vials.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice. Resuspend in ice-cold binding buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Zolpidem concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: Add the following to each well in order: binding buffer, radioligand (at a concentration near its Kd, e.g., 1-2 nM), and either Zolpidem, non-specific binding control, or buffer (for total binding). Finally, add the cell membrane suspension to initiate the reaction. The total assay volume is typically 250-500 µL.

-

Equilibration: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of Zolpidem concentration.

-

Determine the IC50 value (the concentration of Zolpidem that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo Pharmacological Activity

The primary in vivo activities of Zolpidem are its sedative-hypnotic and anticonvulsant effects, which are mediated by its action on α1-GABA-A receptors.

Sedative-Hypnotic Effects (Sleep Architecture Analysis)

In animal models, Zolpidem significantly alters sleep architecture, primarily by increasing deep sleep and reducing wakefulness.

Caption: Workflow for assessing Zolpidem's effect on rodent sleep architecture.

The following table summarizes the effects of sub-chronic Zolpidem administration on key sleep parameters in rats.

| Sleep Parameter | Effect of Zolpidem | Reference |

| Wakefulness Entries | Significant Reduction | |

| Light Sleep | Significant Decrease | |

| Delta (Slow Wave) Sleep Duration | Significant Increase | |

| REM Sleep Entries & Duration | Significant Reduction | |

| NREM Bout Duration | Increase |

Objective: To evaluate the effect of Zolpidem on the sleep-wake cycle of rats or mice using electrocorticogram (ECoG/EEG) and electromyogram (EMG) recordings.

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Stereotaxic apparatus.

-

EEG and EMG electrodes.

-

Data acquisition system for continuous EEG/EMG recording.

-

Sleep scoring software.

-

Zolpidem and vehicle (e.g., saline or DMSO).

Procedure:

-

Surgical Implantation: Anesthetize the animal. Using a stereotaxic frame, implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording. Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording. Secure the electrode assembly to the skull with dental acrylic.

-

Recovery: Allow the animals to recover for at least 7 days post-surgery. Handle them daily to acclimate them to the experimental procedures.

-

Habituation and Baseline Recording: Place the animals in individual recording chambers connected to the data acquisition system via a tether. Allow them to habituate for 24-48 hours, followed by a 24-hour baseline recording to establish normal sleep-wake patterns.

-

Drug Administration: Administer Zolpidem (e.g., 10 mg/kg, i.p.) or vehicle at a consistent time (e.g., the beginning of the light cycle).

-

Post-Treatment Recording: Record EEG and EMG data continuously for at least 6-8 hours post-administration.

-

Data Analysis:

-

Divide the recordings into epochs (e.g., 8-10 seconds).

-

Use sleep scoring software to automatically or manually classify each epoch into one of three states based on the EEG and EMG signals:

-

Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency EEG (delta waves); low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency EEG (theta-dominant); EMG atonia (lowest activity).

-

-

Quantify parameters such as total time spent in each state, sleep latency (time to first NREM epoch), REM latency, and the number and duration of sleep/wake bouts.

-

Compare the parameters between the Zolpidem-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Anticonvulsant Activity

Zolpidem demonstrates anticonvulsant properties, which are also mediated by α1-GABA-A receptors.

| Agent | Activity Against PTZ-Induced Tonic Convulsions | Mediating Receptor | Reference |

| Zolpidem | Protective Effect | α1-GABA-A | |

| Diazepam | Protective Effect | α1-GABA-A |

Objective: To assess the anticonvulsant activity of Zolpidem against chemically induced seizures in mice.

Materials:

-

Male mice (e.g., Swiss albino).

-

Pentylenetetrazole (PTZ) solution (e.g., 120 mg/kg in saline).

-

Zolpidem solution (e.g., 3, 10, 30 mg/kg).

-

Vehicle control.

-

Observation chambers.

-

Stopwatch.

Procedure:

-

Animal Groups: Divide mice into groups (n=8-10 per group): a vehicle control group and several Zolpidem dose groups.

-

Pre-treatment: Administer Zolpidem or vehicle intraperitoneally (i.p.) 30 minutes before the PTZ challenge.

-

Induction of Seizures: Administer PTZ (120 mg/kg, i.p.), a dose known to induce tonic convulsions and mortality in control animals.

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 10-30 minutes.

-

Scoring and Measurement: Record the number of mice in each group that exhibit lethal tonic convulsions. Other parameters, such as the latency to the first myoclonic jerk or the severity of seizures, can also be scored.

-

Data Analysis: Calculate the percentage of protection against tonic convulsions for each group. Analyze the data using Fisher's exact test or a similar statistical method to determine significant differences between the Zolpidem-treated groups and the vehicle control.

Secondary & Off-Target Activities

While primarily a hypnotic, preliminary screenings have investigated other potential biological effects of Zolpidem.

In Vitro Anti-inflammatory Activity

Recent in vitro studies suggest that Zolpidem may possess anti-inflammatory properties.

| Assay | Zolpidem Max Inhibition (%) | Zolpidem IC50 (µg/mL) | Aspirin IC50 (µg/mL) | Reference |

| Protein Denaturation | 88.34 ± 0.09 | Not Reported | Not Reported | |

| Erythrocyte Membrane Stabilization | 82.41 ± 0.41 | 303.34 | 220.87 | |

| Proteinase Inhibition | 79.20 ± 0.41 | 334.38 | 240.11 |

Objective: To evaluate the ability of Zolpidem to inhibit thermally-induced protein denaturation, a common in vitro model for inflammation.

Materials:

-

Bovine Serum Albumin (BSA), 1% solution.

-

Zolpidem solutions at varying concentrations (e.g., 100, 200, 400, 800 µg/mL).

-

Aspirin (ASA) as a standard reference drug.

-

Phosphate Buffered Saline (PBS), pH 6.4.

-

UV-Vis Spectrophotometer.

Procedure:

-

Reaction Mixture: Prepare reaction mixtures containing 100 µL of 1% BSA and varying concentrations of Zolpidem or Aspirin. A control group will contain only the vehicle.

-

Incubation: Incubate the mixtures at room temperature for 5 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 72°C for 5 minutes, followed by cooling.

-

Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Analysis: Plot the percentage inhibition against the concentration of Zolpidem to observe the dose-dependent effect.

Metabolism and Safety Profile

In Vitro Metabolism

Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into inactive metabolites. Understanding its metabolic pathway is crucial for predicting drug-drug interactions.

The biotransformation is mediated by several CYP isoforms, with CYP3A4 playing the dominant role.

| CYP Isoform | Projected Contribution to Net Clearance | Reference |

| CYP3A4 | 61% | |

| CYP2C9 | 22% | |

| CYP1A2 | 14% | |

| CYP2D6 | < 3% | |

| CYP2C19 | < 3% |

Inhibition of Metabolite Formation:

-

Inhibitor: Ketoconazole (CYP3A inhibitor)

-

Target: M-3 Metabolite Formation

-

IC50: 0.61 µM

Objective: To identify the CYP enzymes responsible for Zolpidem metabolism and to determine the kinetic parameters.

Materials:

-

Pooled human liver microsomes (HLMs).

-

Recombinant human CYP enzymes (e.g., CYP3A4, 2C9, 1A2).

-

Zolpidem.

-

NADPH regenerating system.

-

Specific chemical inhibitors for CYP isoforms (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9).

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Incubation: Prepare incubation mixtures containing HLMs or recombinant CYPs, phosphate buffer, and Zolpidem at various concentrations.

-

Reaction Initiation: Pre-warm the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Reaction Termination: After a specific time (e.g., 20 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the samples using a validated LC-MS/MS method to measure the formation of Zolpidem's primary metabolites.

-

Inhibition Studies: To confirm the role of specific CYPs, repeat the assay with HLMs in the presence of isoform-specific inhibitors. Pre-incubate the microsomes with the inhibitor before adding Zolpidem.

-

Data Analysis:

-

For kinetic studies, plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, calculate the IC50 values for each inhibitor.

-

Abuse Potential Assessment

Despite its non-benzodiazepine classification, Zolpidem has a recognized potential for abuse and dependence. Preliminary assessment involves reviewing case reports, analyzing pharmacovigilance data, and conducting specific preclinical studies.

Caption: A multi-faceted approach to assessing the abuse liability of Zolpidem.

Conclusion

The preliminary biological screening of Zolpidem confirms its profile as a potent hypnotic agent acting selectively on the α1 subunit of the GABA-A receptor. In vitro binding assays establish its affinity profile, while in vivo rodent models demonstrate its efficacy in promoting sleep and providing anticonvulsant effects. Further in vitro screenings reveal its metabolic pathways, primarily involving CYP3A4, and suggest potential secondary activities such as anti-inflammatory effects that warrant further investigation. A comprehensive evaluation must also include an assessment of its abuse potential, a known risk associated with its clinical use. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the characterization of Zolpidem and related compounds.

References

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Selectivity of Zolpidem: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and elucidation of the mechanism of action of Zolpidem, a widely prescribed hypnotic agent. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative data, and signaling pathways that define Zolpidem's interaction with the γ-aminobutyric acid type A (GABA-A) receptor, with a particular focus on its hallmark α1 subunit selectivity.

Core Mechanism: Selective Modulation of GABA-A Receptors

Zolpidem, an imidazopyridine, exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike classical benzodiazepines, Zolpidem exhibits a high degree of selectivity for GABA-A receptors containing the α1 subunit.[1] This selectivity is the cornerstone of its pharmacological profile, contributing to its potent hypnotic effects with comparatively weaker anxiolytic, myorelaxant, and anticonvulsant properties.[1]

Zolpidem binds to the benzodiazepine site, located at the interface between the α and γ subunits of the pentameric GABA-A receptor.[2] This binding event enhances the receptor's affinity for its endogenous ligand, GABA. The increased GABAergic signaling leads to an influx of chloride ions into the neuron, causing hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and the induction of sleep.

The signaling pathway is a direct modulation of the ion channel's function.

Quantitative Analysis of Zolpidem's Binding and Potency

The selectivity of Zolpidem for different GABA-A receptor α subunits has been quantified through extensive radioligand binding assays and electrophysiological studies. The following tables summarize key quantitative data that underscore this selectivity.

| Receptor Subunit Composition | Zolpidem Binding Affinity (Ki, nM) | Reference |

| α1β2γ2 | 20 | |

| α1β3γ2 | 20 | |

| α2β1γ2 | 400 | |

| α3β1γ2 | 400 | |

| α5β3γ2 | ≥5000 |

| Experimental Condition | Parameter | Value | Reference |

| Whole-cell patch clamp on layer V pyramidal neurons | Potentiation of mIPSC amplitude (at 10 µM Zolpidem) | 138 ± 26% of control | |

| Whole-cell patch clamp on layer V pyramidal neurons | Potentiation of mIPSC duration (at 10 µM Zolpidem) | 163 ± 14% of control | |

| Fast application to outside-out patches | EC50 for GABA | 310 µM | |

| Recombinant human α1β2γ2s receptors at 16°C | Apparent Dissociation Constant (KD) | 3.7 x 10⁻⁸ M | |

| Recombinant human α3β2γ2s receptors at 16°C | Apparent Dissociation Constant (KD) | 5.6 x 10⁻⁷ M | |

| Recombinant human α1β2γ2s receptors at 36°C | Apparent Dissociation Constant (KD) | 2.1 x 10⁻⁷ M | |

| Recombinant human α3β2γ2s receptors at 36°C | Apparent Dissociation Constant (KD) | 1.5 x 10⁻⁶ M |

Key Experimental Protocols for Elucidating Zolpidem's Mechanism of Action

The discovery of Zolpidem's mechanism of action was driven by a series of meticulous experiments. The following sections provide detailed methodologies for the key techniques employed.

Radioligand Binding Assays

These assays were fundamental in determining the binding affinity and selectivity of Zolpidem for different GABA-A receptor subtypes.

Detailed Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.

-

Incubation: A constant concentration of a suitable radioligand (e.g., [3H]flunitrazepam) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Zolpidem. The incubation is carried out in a temperature-controlled water bath for a specific duration to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Zolpidem that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique allows for the direct measurement of the functional effects of Zolpidem on GABA-A receptor-mediated currents in individual neurons.

Detailed Methodology:

-

Cell Preparation: Acute brain slices or cultured neurons are prepared and placed in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: The micropipette is advanced to the surface of a neuron, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: The neuron's membrane potential is clamped at a specific voltage, and currents flowing across the membrane are recorded. GABA-A receptor-mediated currents are isolated pharmacologically.

-

Drug Application: Zolpidem is applied to the bath, and the effects on the recorded currents are measured.

Site-Directed Mutagenesis and Knock-in Mouse Models

These powerful techniques were instrumental in pinpointing the specific amino acid residues responsible for Zolpidem's high affinity for the α1 subunit and in confirming the in vivo relevance of this selectivity.

References

In Vitro Evaluation of Novel Pyridine Derivatives as Zolpidem Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolpidem, an imidazopyridine, is a widely prescribed hypnotic agent that exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] The development of novel pyridine derivatives with improved pharmacokinetic profiles, enhanced selectivity for specific GABA-A receptor subtypes, and potentially novel therapeutic applications remains a significant area of interest in medicinal chemistry and pharmacology.[3] This technical guide provides a comprehensive overview of the essential in vitro assays and experimental workflows for the preclinical evaluation of these novel pyridine derivatives.

Core In Vitro Assays

The in vitro evaluation of novel pyridine derivatives targeting the GABA-A receptor typically involves a tiered approach, beginning with binding affinity assessment, followed by functional characterization, and concluding with metabolic stability profiling.

Receptor Binding Affinity Assays

The initial step is to determine the binding affinity of the novel compounds for the target receptor. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol is adapted from established methods for measuring radioligand binding to the benzodiazepine site on the GABA-A receptor complex.[4][5]

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the GABA-A receptor.

-

Materials:

-

Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)

-

Radioligand (e.g., [³H]muscimol)

-

Unlabeled ligand for non-specific binding determination (e.g., GABA)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction. Wash the membranes multiple times in a binding buffer to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).

-

Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.

This high-throughput assay measures changes in cell membrane potential upon receptor activation.

Experimental Protocol: FLIPR Membrane Potential Assay

-

Objective: To assess the functional activity of test compounds on GABA-A receptors by measuring changes in membrane potential.

-

Materials:

-

CHO or HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

FLIPR Membrane Potential Assay Kit (contains a voltage-sensitive dye).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

GABA (as the reference agonist).

-

Test compounds.

-

FLIPR instrument.

-

-

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye, prepared in assay buffer, to each well. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Compound Addition and Signal Reading: Place the cell plate in the FLIPR instrument. The instrument will add the test compounds (or GABA) to the wells and simultaneously monitor the change in fluorescence intensity over time. An increase in fluorescence typically indicates membrane depolarization.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

This assay utilizes a genetically engineered YFP that is sensitive to halide ions (like iodide) to measure the influx of ions through the GABA-A receptor channel.

Experimental Protocol: YFP-Based Halide-Sensitive Assay

-

Objective: To measure the functional activity of GABA-A receptor modulators by detecting halide ion influx.

-

Materials:

-

HEK293 cells co-transfected with the GABA-A receptor subunits and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).

-

Chloride-containing buffer and iodide-containing buffer.

-

GABA (as the reference agonist).

-

Test compounds.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Cell Culture: Culture the transfected HEK293 cells in a suitable medium.

-

Assay Preparation: Wash the cells and replace the medium with a chloride-containing buffer.

-

Compound Incubation: Add the test compounds to the wells and incubate.

-

Signal Measurement: Add an iodide-containing buffer to the wells. The influx of iodide through activated GABA-A channels will quench the YFP fluorescence. Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence quench is proportional to the GABA-A receptor activity. Determine the EC50 or IC50 values from concentration-response curves.

-

In Vitro Metabolism Studies

Assessing the metabolic stability of novel compounds is critical for predicting their in vivo pharmacokinetic properties.

Experimental Protocol: Metabolic Stability Assay using Liver Microsomes

This protocol determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in liver microsomes.

-

Materials:

-

Human or other species' liver microsomes.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Test compound and positive control compounds (e.g., midazolam, dextromethorphan).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system.

-

-

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in a phosphate buffer.

-

Reaction Initiation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1-2 µM).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

-

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise table to facilitate comparison between novel pyridine derivatives and a reference compound like Zolpidem.

| Compound | GABA-A Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) | Metabolic Stability (t½ in HLM, min) |

| Zolpidem (Reference) | Value | Value | Value |

| Derivative 1 | Value | Value | Value |

| Derivative 2 | Value | Value | Value |

| ... | Value | Value | Value |

| (HLM: Human Liver Microsomes) |

Note: The values in this table are placeholders and should be replaced with actual experimental data. A recent study on a novel Zuranolone analog with a pyridine-derived modification reported an EC50 value demonstrating 2.5-fold greater potency than Zuranolone at GABA-A receptors. Another study on novel imidazodiazepines identified compounds with high affinity for the benzodiazepine site of GABA-A receptors containing various alpha subunits.

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

The binding of GABA or a positive allosteric modulator like a Zolpidem analog to the GABA-A receptor initiates a cascade of events leading to neuronal inhibition.

Experimental Workflow for In Vitro Evaluation

The in vitro evaluation of novel pyridine derivatives follows a logical progression from initial screening to detailed characterization.

Conclusion

The in vitro evaluation of novel pyridine derivatives as Zolpidem analogs is a critical phase in the drug discovery process for new CNS therapeutics. The systematic application of binding affinity assays, functional screens, and metabolic stability studies, as outlined in this guide, provides the necessary data to identify and optimize promising lead compounds for further preclinical and clinical development. The use of high-throughput methods and detailed experimental protocols ensures the generation of robust and reproducible data, ultimately accelerating the path toward novel treatments for a range of neurological and psychiatric disorders.

References

Zolpidem: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of zolpidem, a widely prescribed hypnotic agent. The following sections detail quantitative solubility data, extensive stability profiles under various stress conditions, and the methodologies for conducting such studies, offering critical information for formulation development, analytical method development, and quality control.

Zolpidem and its Tartrate Salt: Physicochemical Properties

Zolpidem is a non-benzodiazepine hypnotic of the imidazopyridine class.[1] It is commercially available as zolpidem tartrate, a white or almost white crystalline powder.[2] While zolpidem itself is practically insoluble in water, its tartrate salt exhibits significantly higher aqueous solubility.[2] The solubility of zolpidem tartrate is pH-dependent.[1]

Solubility Profile of Zolpidem and its Salts

The solubility of a drug substance is a critical parameter that influences its dissolution, absorption, and overall bioavailability. The following tables summarize the reported solubility of zolpidem and its tartrate salt in various solvents and conditions.

Table 1: Solubility of Zolpidem

| Solvent | Solubility |

| Water | Insoluble |

| Dilute Aqueous Base | Insoluble |

| Ethanol | 50 mg/mL |

| Methanol | 50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | >10 mg/mL |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.3 mg/mL |

Table 2: Solubility of Zolpidem Tartrate

| Solvent/Condition | Solubility |

| Water (20 °C) | 23 mg/mL |

| Water | Slightly soluble |

| 0.1 M Hydrochloric Acid (pH 1.0) | 28 mg/mL |

| 0.05 M Phosphate Buffer (pH 6.8) | 0.15 mg/mL |

| Methanol | Sparingly soluble |

| Methylene Chloride | Practically insoluble |

| Supercritical CO2 (308-348 K, 17-41 MPa) | 1.19 x 10⁻⁴ to 3.23 x 10⁻⁴ (mole fraction) |

| Supercritical CO2 with Ethanol (cosolvent) | 3.09 x 10⁻⁴ to 22.13 x 10⁻⁴ (mole fraction) |

| Supercritical CO2 with DMSO (cosolvent) | 1.31 x 10⁻⁴ to 12.44 x 10⁻⁴ (mole fraction) |

Stability of Zolpidem Tartrate: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Zolpidem tartrate has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines.

Zolpidem tartrate is relatively stable in the solid state but shows instability in solution under hydrolytic and photolytic conditions. The drug is particularly sensitive to alkaline conditions and light exposure.

Table 3: Summary of Zolpidem Tartrate Degradation under Stress Conditions

| Stress Condition | Observations | Degradation Products Identified |

| Acidic Hydrolysis | Significant degradation. Approximately 8% degradation with 1.0 M HCl at 70°C after 48 hours. | Zolpacid |

| Alkaline Hydrolysis | Highly sensitive. 40.7% degradation with 1 M NaOH after 1 hour. 14% degradation with 0.1 M NaOH at 70°C after 24 hours. | Zolpacid |

| Neutral Hydrolysis | No significant degradation. | - |

| Oxidative Degradation | Negligible degradation with 10% H₂O₂. | - |

| Thermal Degradation (Solid State) | No significant degradation at 70°C after 21 days. | - |

| Photolytic Degradation | Significant degradation in solution. Minor degradation in the solid state. | Oxozolpidem, Zolpyridine, Zolpaldehyde |

Degradation Pathway of Zolpidem Tartrate

Under various stress conditions, zolpidem tartrate degrades into four primary products: zolpacid, oxozolpidem, this compound, and zolpaldehyde. The primary degradation pathway under acidic and basic conditions is the hydrolysis of the amide moiety to form zolpacid.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of solubility and stability studies. The following sections outline the experimental protocols for key experiments cited in this guide.

Solubility Determination

This protocol is based on the equilibrium solubility method.

Objective: To determine the saturation solubility of zolpidem or its salt in a specific solvent.

Materials:

-

Zolpidem or Zolpidem Tartrate

-

Selected solvent (e.g., 0.1 M HCl, 0.05 M phosphate buffer, ethanol)

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Add an excess amount of the drug substance to a known volume of the solvent in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the quantification method.

-

Analyze the concentration of the dissolved drug in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

Calculate the saturation solubility based on the measured concentration and the dilution factor.

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on zolpidem tartrate as per ICH guidelines.

Objective: To investigate the degradation behavior of zolpidem tartrate under various stress conditions.

Materials:

-

Zolpidem Tartrate (API or drug product)

-

Hydrochloric acid (e.g., 1 M)

-

Sodium hydroxide (e.g., 1 M)

-

Hydrogen peroxide (e.g., 3% or 10%)

-

Temperature-controlled oven or incubator

-

Photostability chamber

-

Validated stability-indicating HPLC method

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of zolpidem tartrate in a suitable solvent (e.g., methanol-water mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 1 M HCl) and keep it at a specific temperature (e.g., 80°C) for a defined period (e.g., 4 hours). At various time points, withdraw samples, neutralize with a base (e.g., 1 M NaOH), and dilute with the mobile phase for analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of base (e.g., 1 M NaOH) and reflux at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 hours). At various time points, withdraw samples, neutralize with an acid (e.g., 1 M HCl), and dilute with the mobile phase for analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 10% H₂O₂) and reflux at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 hours). Dilute the samples with the mobile phase for analysis at various time points.

-

Thermal Degradation: Store the solid drug substance or drug product in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 21 days). At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose the drug substance or drug product (in solid state or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples at various time points. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.

4. Data Evaluation: Calculate the percentage of degradation of the parent drug and quantify the formation of degradation products.

Zolpidem's Mechanism of Action: A Signaling Pathway Overview

Zolpidem exerts its sedative-hypnotic effects by modulating the gamma-aminobutyric acid (GABA)ergic system, the primary inhibitory neurotransmitter system in the central nervous system.

Zolpidem is a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit. Binding of zolpidem to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire, resulting in the sedative and hypnotic effects.

Conclusion

This technical guide provides a detailed summary of the solubility and stability of zolpidem and its tartrate salt. The compiled data and experimental protocols are intended to be a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these physicochemical properties is paramount for the development of safe, effective, and stable zolpidem-containing drug products. The provided information underscores the importance of controlling pH and protecting solutions from light to ensure the quality and efficacy of zolpidem formulations.

References

Spectroscopic and Synthetic Analysis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide. This compound is a known impurity of the sedative-hypnotic drug Zolpidem, making its characterization crucial for quality control and regulatory purposes in the pharmaceutical industry[1]. This document compiles available spectroscopic data, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation and analysis. Due to the limited availability of direct experimental spectra for this specific impurity, this guide also incorporates data from closely related analogues to provide a comprehensive analytical framework.

Chemical Structure and Properties

-

IUPAC Name: 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide

-

Alternate Name: Zolpyridine[1]

-

CAS Number: 349122-64-1[1]

-

Molecular Formula: C₁₄H₁₄N₂O[1]

-

Molecular Weight: 226.27 g/mol [1]

Spectroscopic Data

A complete set of publicly available, peer-reviewed spectroscopic data for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide is limited. The following tables summarize the available and expected spectroscopic characteristics based on data from analogous compounds and foundational spectroscopic principles.

¹H NMR Spectroscopy

A proton NMR spectrum for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide in DMSO-d₆ is available on SpectraBase, though access to the full dataset requires an account. The expected chemical shifts and multiplicities are detailed in Table 1, based on the known structure and data from similar benzamide derivatives.

Table 1: Predicted ¹H NMR Data for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Pyridinyl-CH₃ | ~2.3 | Singlet | 3H |

| Benzoyl-CH₃ | ~2.4 | Singlet | 3H |

| Aromatic CH (Pyridinyl) | 7.0 - 8.2 | Multiplet | 3H |

| Aromatic CH (Benzoyl) | 7.2 - 7.9 | Multiplet | 4H |

| Amide NH | 9.0 - 10.5 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| Pyridinyl-CH₃ | ~17 |

| Benzoyl-CH₃ | ~21 |

| Aromatic C (Pyridinyl) | 110 - 150 |

| Aromatic C (Benzoyl) | 125 - 145 |

| Benzoyl C=O | ~165 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for the target molecule has not been identified in the public domain. The expected characteristic absorption bands are listed in Table 3, based on the functional groups present in the molecule and data from 4-methylbenzamide.

Table 3: Predicted IR Absorption Bands for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

Mass Spectrometry

A mass spectrum for the target molecule is not publicly available. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are presented in Table 4. The molecular ion peak is expected at m/z = 226.

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide

| Fragment | m/z (Predicted) |

| [M]⁺ | 226 |

| [M - CH₃]⁺ | 211 |

| [C₈H₇O]⁺ (4-methylbenzoyl) | 119 |

| [C₆H₇N₂]⁺ (2-amino-5-methylpyridine) | 107 |

| [C₇H₇]⁺ (tolyl) | 91 |

Experimental Protocols

Synthesis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide

The synthesis of the title compound can be achieved via the acylation of 2-amino-5-methylpyridine with 4-methylbenzoyl chloride. This procedure is adapted from a known method for the synthesis of similar N-pyridinyl benzamides.

Materials:

-

2-amino-5-methylpyridine

-

4-methylbenzoyl chloride

-

Pyridine (or another non-nucleophilic base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-methylpyridine (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide.

Caption: Synthesis workflow for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Record chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum on a 75 MHz or higher field spectrometer.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction: Introduce the sample via direct infusion or through a GC/LC inlet.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Caption: Workflow for the spectroscopic analysis of the synthesized product.

Conclusion

This guide provides a foundational understanding of the synthesis and spectroscopic characterization of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide. While a complete experimental dataset for this specific molecule remains elusive in public literature, the provided protocols and predictive data serve as a robust starting point for researchers in pharmaceutical analysis and drug development. The methodologies outlined herein are standard and can be readily implemented in a modern organic chemistry laboratory for the successful synthesis and characterization of this and other related benzamide compounds.

References

Unveiling the Pharmacophore of Zolpidem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolpidem, a widely prescribed hypnotic agent, exerts its therapeutic effects through a nuanced interaction with the γ-aminobutyric acid type A (GABAA) receptor. As a positive allosteric modulator, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Unlike classical benzodiazepines, Zolpidem, an imidazopyridine derivative, exhibits a pronounced selectivity for GABAA receptors containing the α1 subunit.[2] This selectivity is thought to underlie its potent sedative-hypnotic properties with weaker anxiolytic, myorelaxant, and anticonvulsant effects.[2] This technical guide provides an in-depth investigation into the pharmacophore of Zolpidem, detailing its structural basis of action, key molecular interactions, and the experimental methodologies used to elucidate these features.

The Core Pharmacophore and Structure-Activity Relationships

The pharmacophore of Zolpidem is defined by the essential structural features required for high-affinity binding to the α1 subunit-containing GABAA receptors. These features have been elucidated through extensive structure-activity relationship (SAR) studies and computational modeling. The core structure of Zolpidem consists of an imidazo[1,2-a]pyridine ring system, a 4-tolyl group at the 2-position, and an N,N-dimethylacetamide group at the 3-position.[3]

Key pharmacophoric elements include:

-

The Imidazopyridine Core: This heterocyclic system is crucial for the overall orientation of the molecule within the binding pocket.

-

The 4-Tolyl Group: This aromatic ring engages in significant hydrophobic and potential π-π stacking interactions with aromatic residues in the binding site.

-

The N,N-Dimethylacetamide Moiety: This group is involved in critical hydrogen bonding and polar interactions that anchor the ligand in the binding pocket.

SAR studies on Zolpidem analogues have revealed the importance of these substituents. For instance, modifications to the tolyl group or the acetamide side chain can drastically alter binding affinity and subtype selectivity.

Quantitative Analysis of Binding Affinities

The binding affinity of Zolpidem and its analogues for different GABAA receptor subtypes is a critical determinant of their pharmacological profiles. The following table summarizes the inhibitory constants (Ki) of Zolpidem for various human GABAA receptor subunit combinations.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Zolpidem | α1β2γ2 | 21 | |

| Zolpidem | α2β2γ2 | 400 | |

| Zolpidem | α3β2γ2 | 400 | |

| Zolpidem | α5β2γ2 | >10,000 |

The Zolpidem Binding Site on the GABAA Receptor

Zolpidem binds to the benzodiazepine (BZD) binding site located at the interface between the α and γ subunits of the GABAA receptor. High-resolution structural data from cryo-electron microscopy of the human α1β2γ2 GABAA receptor in complex with Zolpidem (PDB ID: 8DD2) has provided unprecedented insight into the precise molecular interactions.

Key amino acid residues in the α1 and γ2 subunits that form the binding pocket and interact with Zolpidem include:

-

α1 Subunit: Histidine 101 (α1His101) is a critical residue for high-affinity binding.

-

γ2 Subunit: Several residues on the γ2 subunit, including Methionine 57 (γ2Met57), Phenylalanine 77 (γ2Phe77), Methionine 130 (γ2Met130), Glutamic acid 189 (γ2Glu189), Threonine 193 (γ2Thr193), and Arginine 194 (γ2Arg194), have been identified as crucial for stabilizing Zolpidem in the binding pocket through a combination of hydrophobic, polar, and electrostatic interactions.

The following diagram illustrates the key interactions of Zolpidem within the GABAA receptor binding pocket.

Caption: Key interactions of Zolpidem at the GABA-A receptor.

Experimental Protocols

The elucidation of Zolpidem's pharmacophore has relied on a combination of experimental techniques, including radioligand binding assays, site-directed mutagenesis, and molecular docking simulations.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand for its receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the GABAA receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and recentrifugation to remove endogenous substances.

-

-

Binding Reaction:

-

Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled competitor drug (Zolpidem).

-

Incubations are typically carried out in a 96-well plate format at a controlled temperature.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the competitor drug.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for ligand binding by systematically replacing them with other amino acids.

Protocol:

-

Plasmid Template Preparation:

-

Obtain a plasmid vector containing the cDNA encoding the GABAA receptor subunit of interest (e.g., α1 or γ2).

-

-

Primer Design:

-

Design a pair of complementary oligonucleotide primers that contain the desired mutation (the codon for the new amino acid).

-

-

Mutagenesis PCR:

-

Perform a polymerase chain reaction (PCR) using the plasmid template and the mutagenic primers. A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutation.

-

-

Template DNA Digestion:

-

Digest the PCR product with the restriction enzyme DpnI, which specifically cleaves the methylated parental (non-mutated) DNA template, leaving the newly synthesized, mutated plasmid intact.

-

-

Transformation:

-

Transform competent E. coli cells with the DpnI-treated plasmid DNA.

-

-

Selection and Sequencing:

-

Select transformed colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

-

Functional Expression and Analysis:

-

Express the mutant receptor in a suitable system (e.g., Xenopus oocytes or mammalian cells) and assess the binding affinity of Zolpidem using radioligand binding assays or electrophysiological techniques.

-

Molecular Docking Simulation

This computational technique predicts the preferred orientation and binding affinity of a ligand to a receptor.

Protocol:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the GABAA receptor, either from a crystal structure (e.g., PDB ID: 8DD2) or through homology modeling.

-

Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

Generate a 3D conformation of the Zolpidem molecule.

-

-

Docking Simulation:

-

Use a docking software (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the defined binding site of the receptor.

-

The software calculates the binding energy for different poses of the ligand.

-

-

Pose Selection and Analysis:

-

The docking results are clustered based on conformational similarity and ranked by their predicted binding energies.

-

The most favorable binding poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

The following diagram illustrates a generalized workflow for these experimental and computational approaches.

Caption: Integrated workflow for pharmacophore elucidation.

Signaling Pathway of Zolpidem's Action

Zolpidem enhances the natural inhibitory signaling of GABA. The binding of Zolpidem to the GABAA receptor increases the frequency of chloride channel opening in response to GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in a sedative effect.

The following diagram depicts the signaling pathway modulated by Zolpidem.

Caption: Zolpidem enhances GABA-mediated neuronal inhibition.

Conclusion

The pharmacophore of Zolpidem is well-defined, centered around its imidazopyridine core and key substituents that mediate selective, high-affinity binding to the α1-containing GABAA receptors. A deep understanding of the molecular interactions within the binding pocket, facilitated by a combination of experimental and computational approaches, has been instrumental in explaining its pharmacological profile. This knowledge provides a robust foundation for the rational design of novel hypnotics with improved efficacy and safety profiles. Further investigation into the dynamic nature of the Zolpidem-receptor interaction and the role of other potential binding sites will continue to refine our understanding of this important therapeutic agent.

References

Zolpidem Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia, is a non-benzodiazepine compound that exhibits a distinct pharmacological profile. Its efficacy in promoting sleep is attributed to its specific interaction with the central nervous system. This technical guide provides an in-depth overview of the core methodologies and data related to the identification and validation of Zolpidem's molecular target. It is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology and drug development.

Primary Molecular Target: The GABA-A Receptor

The primary molecular target of Zolpidem is the γ-aminobutyric acid type A (GABA-A) receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Zolpidem acts as a positive allosteric modulator at the benzodiazepine (BZ) binding site on the GABA-A receptor. By binding to this site, Zolpidem enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride (Cl-) channel opening and subsequent hyperpolarization of the neuron. This enhanced inhibitory signaling results in the sedative and hypnotic effects characteristic of Zolpidem.

Subunit Selectivity

A key feature of Zolpidem's pharmacological profile is its preferential affinity for GABA-A receptors containing the α1 subunit. It exhibits a lower affinity for receptors containing α2 and α3 subunits and has no significant affinity for those with α5 subunits. This selectivity for α1-containing receptors, which are highly expressed in brain regions associated with sleep regulation, is thought to be responsible for Zolpidem's potent hypnotic effects with relatively weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines. The ω1 receptor subtype, found predominantly in the brain, corresponds to these α1-containing GABA-A receptors.

Quantitative Binding Data

The affinity of Zolpidem for various GABA-A receptor subtypes has been quantified through numerous radioligand binding studies. The following table summarizes key binding affinity (Ki) and dissociation constant (Kd) values reported in the literature.

| Receptor Subtype Composition | Ligand | Binding Affinity (Ki/Kd) (nM) | Reference |

| α1-containing | [3H]Zolpidem | 10-20 (Kd) | |

| α2- and α3-containing | [3H]Zolpidem | 200-300 (Kd) | |

| α5-containing | [3H]Zolpidem | 4000-10000 (Kd) | |

| α1β2γ2 | Zolpidem | ~80 (Kd) | |

| α1β3γ2 | Zolpidem | 20 (Ki) | |

| α2β1γ2 | Zolpidem | 400 (Ki) | |

| α3β1γ2 | Zolpidem | 400 (Ki) | |

| α5β3γ2 | Zolpidem | ≥5000 (Ki) | |

| GABAA Benzodiazepine Type Ic (Rat Hippocampus) | Zolpidem | 25 (Ki) | |

| GABAA Benzodiazepine (Rat Cerebral Cortex) | Zolpidem | 26 (Ki) | |

| GABAA α1 | Zolpidem | 27 (Ki) | |

| GABAA α2 | Zolpidem | 160 (Ki) | |

| GABAA α3 | Zolpidem | 380 (Ki) | |

| GABAA α5β1γ2 | Zolpidem | >10,000 (Ki) |

Experimental Protocols for Target Identification and Validation

The identification and validation of the GABA-A receptor as the primary target of Zolpidem have been established through a combination of key experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for characterizing the interaction of a drug with its receptor. These assays utilize a radiolabeled form of a ligand (e.g., [3H]-Zolpidem) to quantify its binding to a specific receptor in a tissue or cell preparation.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to isolate the crude membrane fraction containing the GABA-A receptors.

-

Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous substances.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In assay tubes, combine the prepared membranes (typically 100-200 µg of protein), the radioligand (e.g., [3H]-Zolpidem or a competing radioligand like [3H]-flumazenil) at a specific concentration, and either a buffer (for total binding) or a high concentration of a competing non-radiolabeled drug (e.g., unlabeled Zolpidem or diazepam) to determine non-specific binding.

-

For competition assays, include varying concentrations of the test compound (Zolpidem).

-

Incubate the mixture at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 35-45 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-